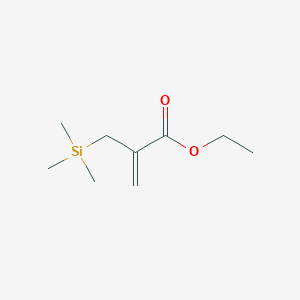
Ethyl 2-(trimethylsilylmethyl)acrylate
Übersicht
Beschreibung
- Ethyl 2-(trimethylsilylmethyl)acrylate, also known as 2-(Trimethylsilylmethyl)acrylic acid ethyl ester, is a chemical compound with the linear formula H2C=C[CH2Si(CH3)3]CO2C2H5.
- It is used in laboratory synthesis and as a building block for various organic compounds.
Synthesis Analysis
- The synthesis of this compound involves the reaction of acryloyl chloride with trimethylsilylmethanol in the presence of a base or catalyst.
Molecular Structure Analysis
- The molecular formula is C9H18O2Si, and the molecular weight is 186.32 g/mol.
- The compound has a double bond between the carbon atoms and a trimethylsilylmethyl group attached to one of the carbons.
Chemical Reactions Analysis
- Ethyl 2-(trimethylsilylmethyl)acrylate can undergo various reactions typical of acrylates, including polymerization and esterification.
Physical And Chemical Properties Analysis
- Boiling Point: 70-72 °C at 10 mmHg
- Refractive Index: 1.438 (lit.)
- Density: 0.897 g/mL at 25 °C (lit.)
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Molecular Modifications
- Ethyl 2-(trimethylsilylmethyl)acrylate has been utilized in synthetic chemistry for various purposes. For example, it has been employed in acylative C-C single-bond cleavage and self-cyclization reactions, leading to the creation of new molecular structures. Such reactions are fundamental in the synthesis of complex organic compounds (Kuroda, Mitsumata, & Tang, 1996).
- Additionally, this compound reacts with thioacetals and N,O-acetals, leading to the production of γ-functionalized α-keto esters. This process is valuable in creating building blocks for further chemical synthesis (Krebs & Bolm, 2011).
Polymer Science and Materials Engineering
- In the field of polymer science, ethyl 2-(trimethylsilylmethyl)acrylate has been used in the group transfer copolymerization of alkyl acrylates. This process is important for developing new polymeric materials with specific properties, such as thermal behavior and electron acceptor or donor capabilities (Epple & Schneider, 1990).
- It also finds applications in preparing non-fouling mixed-charge polymer brushes, which have significant implications in biomedical applications due to their tunable surface charge characteristics (Mi et al., 2010).
Synthesis of Advanced Molecular Structures
- The compound is instrumental in the stereochemistry of Lewis acid and fluoride-promoted intramolecular cyclization of β-(alkoxycarbonyl)allylsilane with enones, leading to the synthesis of complex bicyclic structures (Kuroda et al., 1997).
- Chain elongation of aldonolactones using ethyl trimethylsilylacetate, a related compound, is another example of its application in synthesizing modified monosaccharides (Csuk & Glänzer, 1990).
Environmental and Industrial Applications
- The compound has been studied in the context of its reaction rates with glutathione and protein, which is relevant in understanding its metabolic and detoxification pathways, particularly in industrial settings where ethyl acrylate, a related compound, is used extensively (Potter & Tran, 1992).
- It is also used in the preparation of polymers with specific functions, such as pH-responsive properties for decontamination and biomedical applications (Seo, Li, & Nakaya, 1995).
Advanced Polymerization Techniques
- The compound has been utilized in atom transfer radical polymerization, a technique for creating polymers with specific properties. This application is significant in the development of new materials with tailored characteristics for various industries (Guerrini, Charleux, & Vairon, 2000).
Medicinal Chemistry and Drug Development
- Ethyl 2-(trimethylsilylmethyl)acrylate has been applied in the synthesis of molecular brushes with spontaneous gradient by atom transfer radical polymerization. These brushes have potential applications in drug delivery systems and other biomedical areas (Lee, Matyjaszewski, Yu, & Sheiko, 2005).
Safety And Hazards
- Flammable liquid
- Causes skin and eye irritation
- May cause respiratory irritation
Zukünftige Richtungen
- Further research could explore its applications in polymer science, drug delivery, or materials chemistry.
Please note that the availability of pricing and detailed papers is not currently provided. If you need further information, feel free to ask! 😊
Eigenschaften
IUPAC Name |
ethyl 2-(trimethylsilylmethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYTIDQGJXPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399426 | |
| Record name | Ethyl 2-(trimethylsilylmethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trimethylsilylmethyl)acrylate | |
CAS RN |
74976-84-4 | |
| Record name | Ethyl 2-(trimethylsilylmethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(trimethylsilylmethyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



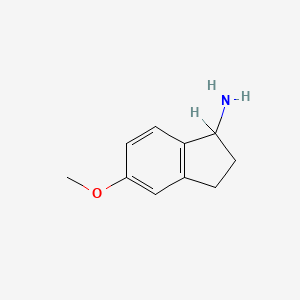
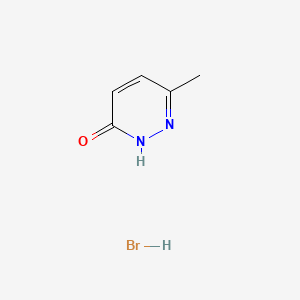
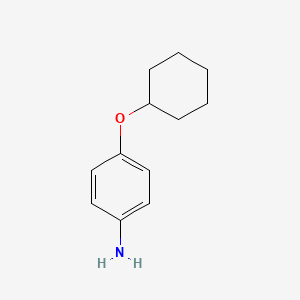
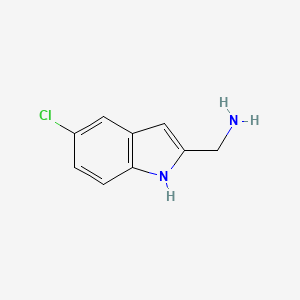
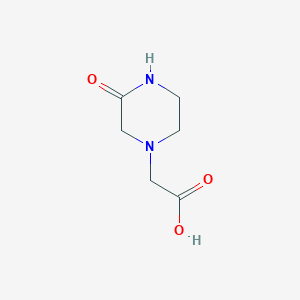
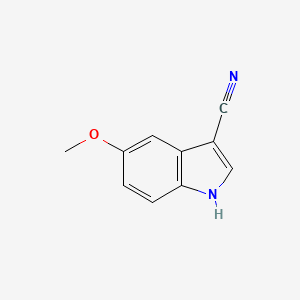
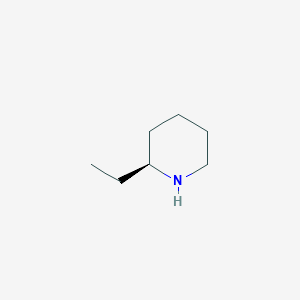
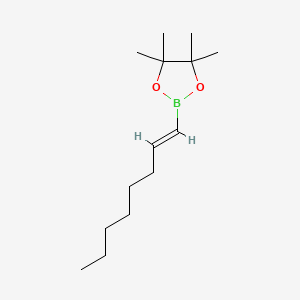
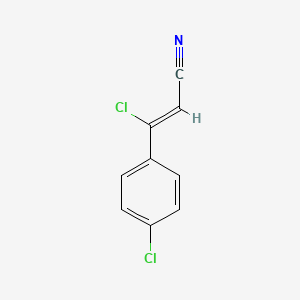
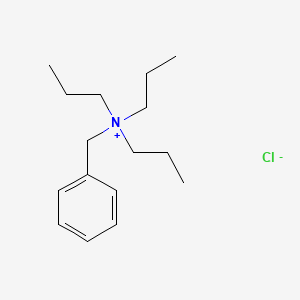
![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)
